molecular formula C15H13N3O2S B2605106 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide CAS No. 1448069-90-6

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Cat. No. B2605106
CAS RN: 1448069-90-6
M. Wt: 299.35
InChI Key: WJPMUHSMMHLWFT-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

The ring system of 1,2,4-oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Metabolic pathways for compounds containing the 1,2,4-oxadiazole moiety can include multistep processes involving both oxidation and conjugation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures and substituents .

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

1,2,4-Oxadiazoles have shown potential in a variety of applications, from medicinal chemistry to material science . Future research may continue to explore these possibilities, as well as the development of new synthetic methods for these compounds .

properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)9-11-5-2-3-6-12(11)17-15(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPMUHSMMHLWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

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